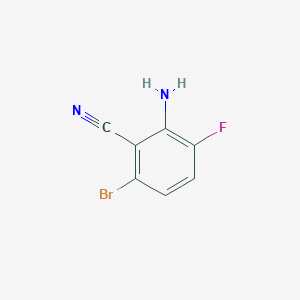

2-Amino-6-bromo-3-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-amino-6-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXRNFNJDFYRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Fluorobenzonitrile

The synthesis begins with 2-fluorobenzonitrile, which serves as the aromatic core bearing a fluorine substituent and a nitrile group. This compound undergoes selective bromination and nitration to introduce the bromo and nitro groups at desired positions.

Bromination

- Reagents: Bromine or N-bromosuccinimide (NBS) are commonly used.

- Conditions: Controlled temperature (typically 0–5 °C) to avoid polybromination.

- Outcome: Selective bromination at the 6-position relative to the nitrile and fluorine substituents.

Nitration

- Reagents: Nitric acid or potassium nitrate in the presence of sulfuric acid.

- Conditions: Low temperature (-2 to 2 °C) to ensure regioselectivity and prevent over-nitration.

- Procedure: Slow addition of nitrating agent under stirring to 2-bromo-6-fluorobenzonitrile.

- Result: Formation of 2-bromo-6-fluoro-3-nitrobenzonitrile as a pale yellow solid.

Reduction of Nitro Group

- Reagents: Mixture of iron powder and ammonium chloride.

- Conditions: Temperature controlled between 85–100 °C, typically around 90–95 °C.

- Process: Reduction of the nitro group to the corresponding amino group.

- Product: 3-amino-2-bromo-6-fluorobenzonitrile as a purple solid.

Diazotization and Deamination

- Reagents: Sodium nitrite and sulfuric acid at low temperature (-5 to 5 °C).

- Procedure: Formation of diazonium salt from the amino group, followed by substitution with copper sulfate and sodium hypophosphite.

- Conditions: Gradual warming to 40–65 °C, typically maintained at 50–60 °C during substitution.

- Outcome: Replacement of the diazonium group, finalizing the amino-bromo-fluoro substitution pattern.

Reaction Conditions Summary Table

| Step | Reagents | Temperature (°C) | Duration | Notes |

|---|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide | 0–5 | Controlled addition | Selective 6-position bromination |

| Nitration | Potassium nitrate, H2SO4 | -2 to 2 | Slow addition | Formation of 3-nitro derivative |

| Nitro Reduction | Fe powder, NH4Cl | 85–100 (90–95) | Heating | Conversion to amino group |

| Diazotization | NaNO2, H2SO4 | -5 to 5 | Stirring | Formation of diazonium salt |

| Substitution | CuSO4, NaH2PO2 | 40–65 (50–60) | Slow addition | Replacement of diazonium group |

Research Findings and Analysis

- The nitration step is critical for regioselectivity; maintaining low temperature (-2 to 2 °C) prevents undesired substitution patterns and decomposition of starting material.

- Reduction with iron powder and ammonium chloride is an efficient, cost-effective method yielding high purity amino derivatives without over-reduction or side reactions.

- Diazotization at low temperature ensures the stability of diazonium intermediates; subsequent substitution with copper sulfate and sodium hypophosphite is a mild method to introduce the desired substitution without harsh conditions.

- The overall synthetic route benefits from careful control of stoichiometry, particularly the ratio of sodium nitrite to amino compound (approximately 1.2:1) and copper sulfate to amino compound (around 5% by weight), optimizing yield and minimizing by-products.

- Extraction and purification steps involving organic solvents and repeated washing contribute to obtaining the final product as a solid with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

2-Amino-6-bromo-3-fluorobenzonitrile is used in a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino, bromo, and fluoro groups contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key structural and molecular differences between 2-Amino-6-bromo-3-fluorobenzonitrile and its analogs:

Electronic and Steric Effects

- Halogen Positioning : Bromine at position 6 in the target compound (vs. position 3 in ) alters electronic effects. Bromine’s electron-withdrawing nature activates the nitrile group at position 1 for nucleophilic attack, whereas its position in may sterically hinder reactions at the nitrile site.

- Fluorine vs. Chlorine : The compound in replaces fluorine with chlorine at position 3, increasing steric bulk and polarizability. Chlorine’s stronger electron-withdrawing effect could enhance electrophilic substitution rates.

- Dual Fluorines in : The absence of bromine and addition of a second fluorine in reduces molecular weight and increases solubility in polar solvents.

Physicochemical Properties

- Solubility : Bromine and iodine substituents (target compound, ) reduce aqueous solubility but enhance lipid solubility, critical for blood-brain barrier penetration in drug design.

Biological Activity

2-Amino-6-bromo-3-fluorobenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5BrF N

- Molecular Weight : 202.03 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. A study evaluated the cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry and Western blot analyses.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Interaction : Evidence suggests that it can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted by Soković et al., this study reported that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating biofilm-associated infections .

- Anticancer Research :

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Amino-6-bromo-3-fluorobenzonitrile?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To identify substituent positions (e.g., bromo at C6, fluoro at C3) and confirm aromatic ring structure.

- FT-IR : To detect the nitrile group (C≡N stretch ~2200 cm⁻¹) and amino group (N-H stretches ~3300-3500 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₇H₄N₂FBr, MW 215.02) and isotopic patterns .

Q. What are the common synthetic routes for preparing this compound?

- Answer : Synthesis typically involves:

Halogenation : Bromination of fluorobenzonitrile precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions.

Amination : Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution, depending on precursor reactivity .

Example: Starting from 3-fluoro-6-nitrobenzonitrile, sequential reduction and bromination yield the target compound.

Q. What are the primary applications of this compound in organic synthesis?

- Answer : It acts as a versatile intermediate for:

- Nucleophilic aromatic substitution : Bromo and fluoro groups facilitate regioselective reactions with amines or thiols.

- Cross-coupling reactions : Suzuki-Miyaura couplings to form biaryl systems for drug candidates .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in functionalizing this compound?

- Answer : Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the bromo position.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling at the bromo site, leaving the fluoro group intact.

- Temperature : Lower temperatures (0–25°C) reduce side reactions in amination steps .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Answer :

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate intermediates.

- Protection/deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) during bromination to prevent side reactions.

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation .

Q. How can substituent effects be analyzed to predict the compound’s reactivity in medicinal chemistry?

- Answer :

- Electron-withdrawing groups : The nitrile and fluoro groups deactivate the aromatic ring, directing electrophilic attacks to the bromo-substituted position.

- Hammett parameters : Use σ values to quantify substituent effects on reaction rates (e.g., σₘ for meta-fluoro = +0.34).

- Biological activity : Derivatives with bulky substituents at C6 show enhanced antimicrobial activity due to improved membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.